N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the condensation of phenylhydrazine with cyclohexanone derivatives under acidic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Fluorophenyl Acetamide Moiety: The final step involves the coupling of the indazole derivative with 4-fluorophenyl acetic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds like 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole.
Fluorophenyl Acetamides: Compounds with similar fluorophenyl acetamide moieties.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c22-16-11-9-15(10-12-16)13-21(26)23-14-19-18-7-3-4-8-20(18)25(24-19)17-5-1-2-6-17/h9-12,17H,1-8,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLAHLECVCHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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